5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one
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Overview
Description
5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, methyl, and methylanilino groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methyl halides.
Aniline Substitution: The methylanilino group can be introduced through a nucleophilic aromatic substitution reaction using 4-methylaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the aniline group, potentially leading to the formation of dihydropyrimidine derivatives or reduced aniline derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the aromatic ring and the pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Benzaldehyde, benzoic acid, and methylbenzoic acid derivatives.
Reduction: Dihydropyrimidine derivatives and reduced aniline derivatives.
Substitution: Various substituted pyrimidine and aniline derivatives.
Scientific Research Applications
5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-6-methyl-2-(4-chloroanilino)-1H-pyrimidin-4-one
- 5-benzyl-6-methyl-2-(4-fluoroanilino)-1H-pyrimidin-4-one
- 5-benzyl-6-methyl-2-(4-nitroanilino)-1H-pyrimidin-4-one
Uniqueness
5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one is unique due to the presence of the methylanilino group, which can impart specific electronic and steric effects. These effects can influence the compound’s reactivity, biological activity, and overall chemical properties, distinguishing it from other similar compounds with different substituents.
Properties
IUPAC Name |
5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-8-10-16(11-9-13)21-19-20-14(2)17(18(23)22-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDCKSXTJXHSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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